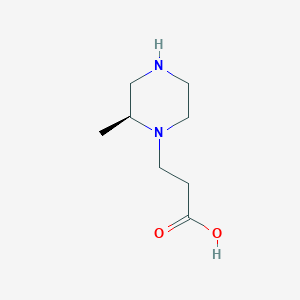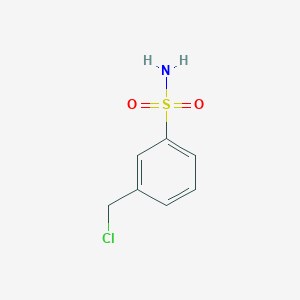
(S)-3-(2-Methylpiperazin-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(2-Methylpiperazin-1-YL)propanoic acid is a chiral compound that features a piperazine ring substituted with a methyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Methylpiperazin-1-YL)propanoic acid typically involves the reaction of 2-methylpiperazine with a suitable propanoic acid derivative. One common method includes the use of a palladium-catalyzed cyclization reaction, which provides high regio- and stereochemical control . The reaction conditions often involve mild temperatures and the use of eco-friendly solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems, such as iridium-based complexes, can facilitate the synthesis under mild conditions, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(2-Methylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
(S)-3-(2-Methylpiperazin-1-YL)propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-3-(2-Methylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-(piperazin-1-yl)propanoic acid: This compound shares a similar structure but lacks the chiral center present in (S)-3-(2-Methylpiperazin-1-YL)propanoic acid.
1-Piperazineacetic acid, α,α-dimethyl-: Another related compound with a different substitution pattern on the piperazine ring.
Uniqueness
The uniqueness of this compound lies in its chiral nature, which can impart specific biological activities and interactions that are not observed in its achiral counterparts . This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3-[(2S)-2-methylpiperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C8H16N2O2/c1-7-6-9-3-5-10(7)4-2-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 |
Clé InChI |
ZZVUKMSAGQZUBQ-ZETCQYMHSA-N |
SMILES isomérique |
C[C@H]1CNCCN1CCC(=O)O |
SMILES canonique |
CC1CNCCN1CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)










![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
